BenchChemオンラインストアへようこそ!

N,5-diphenyl-1,3,4-thiadiazol-2-amine

Antiepileptic drug discovery Maximal electroshock seizure (MES) Thiadiazole SAR

N,5-Diphenyl-1,3,4-thiadiazol-2-amine (CAS 1437-57-6, molecular formula C14H11N3S, molecular weight 253.32 g/mol) is a 2,5-disubstituted 1,3,4-thiadiazole bearing phenyl groups at both the N2-amine and C5 positions. This compound belongs to the 5-aryl-N-phenyl-1,3,4-thiadiazol-2-amine subclass, a scaffold explored for central nervous system (CNS) and antioxidant applications.

Molecular Formula C14H11N3S
Molecular Weight 253.32
CAS No. 1437-57-6
Cat. No. B2688100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-diphenyl-1,3,4-thiadiazol-2-amine
CAS1437-57-6
Molecular FormulaC14H11N3S
Molecular Weight253.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3
InChIInChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-17-14(18-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,17)
InChIKeyOBDULOLVDJHSJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,5-Diphenyl-1,3,4-thiadiazol-2-amine (CAS 1437-57-6): Procurement-Relevant Profile for CNS and Antioxidant Research


N,5-Diphenyl-1,3,4-thiadiazol-2-amine (CAS 1437-57-6, molecular formula C14H11N3S, molecular weight 253.32 g/mol) is a 2,5-disubstituted 1,3,4-thiadiazole bearing phenyl groups at both the N2-amine and C5 positions [1]. This compound belongs to the 5-aryl-N-phenyl-1,3,4-thiadiazol-2-amine subclass, a scaffold explored for central nervous system (CNS) and antioxidant applications [2]. Its melting point is reported as 120–123 °C [3]. Within its analog series, this compound has been specifically identified as exhibiting maximal combined anxiolytic and antioxidant activity, distinguishing it from close congeners optimized for other endpoints [2].

Why N,5-Diphenyl-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Other 1,3,4-Thiadiazole Derivatives


Within the 5-aryl-N-phenyl-1,3,4-thiadiazol-2-amine series, subtle changes to the C5-aryl substituent produce pronounced shifts in pharmacological activity profiles. N,5-Diphenyl-1,3,4-thiadiazol-2-amine (unsubstituted phenyl at C5) exhibits maximal antioxidant and anxiolytic activity among a panel of ten analogs, whereas the 2,3,4-trimethoxyphenyl analog preferentially demonstrates antibacterial and anti-inflammatory effects, the 2,4-dimethoxyphenyl analog shows peak anti-diabetic activity, and the 3-bromophenyl analog rivals the target compound in anxiolytic activity but lacks comparable antioxidant potency [1]. In anticonvulsant screening, the diphenyl-substituted compound (3a) displays a distinct potency rank—lower than 4-fluoro, 4-methoxy, and 2-chloro analogs—indicating that the C5-phenyl group produces a pharmacological fingerprint not replicable by halogen, methoxy, or amino congeners [2]. These divergent structure-activity relationships preclude generic substitution without altering the intended research outcome.

Quantitative Differentiation Evidence for N,5-Diphenyl-1,3,4-thiadiazol-2-amine Against Structural Analogs


Anticonvulsant Potency Rank: Diphenyl vs. Halogen/Methoxy/Amino C5-Substituted Analogs in MES Model

In a direct head-to-head comparison of five 5-aryl-N-phenyl-1,3,4-thiadiazol-2-amines in the maximal electroshock seizure (MES) model in rats, N,5-diphenyl-1,3,4-thiadiazol-2-amine (compound 3a) displayed the lowest anticonvulsant potency (63.63% potency, 50% protection at 300 mg/kg), ranking below the 4-methoxy analog 3e (81.81% potency, 64.28% protection), the 4-fluoro analog 3d (79.54% potency, 62.5% protection), the 2-chloro analog 3b (79.54% potency, 62.5% protection), and the 4-amino analog 3c (70.45% potency, 55.35% protection), all tested at the identical 300 mg/kg dose [1]. The reference standard phenytoin achieved 100% potency and 78.57% protection at 25 mg/kg [1]. This rank order demonstrates that the unsubstituted C5-phenyl group confers significantly weaker anticonvulsant activity than electron-donating (4-OCH3, 4-NH2) or electron-withdrawing (4-F, 2-Cl) substituents.

Antiepileptic drug discovery Maximal electroshock seizure (MES) Thiadiazole SAR

Dual Anxiolytic-Antioxidant Activity Maxima: Divergence from Single-Endpoint-Optimized Analogs

In a ten-compound panel (PM1–PM10) of 5-aryl-N-phenyl-1,3,4-thiadiazol-2-amines screened for antibacterial, anti-inflammatory, anti-diabetic, antioxidant, anxiolytic, and locomotor activities, N,5-diphenyl-1,3,4-thiadiazol-2-amine uniquely achieved the maximum activity ranking in both the anxiolytic assay (hole-board apparatus) and the antioxidant assay, while other analogs each maximized only a single endpoint: N-phenyl-5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine showed maximum antibacterial and anti-inflammatory activities; N-phenyl-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine showed maximum anti-diabetic activity; and N-phenyl-5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine exhibited anxiolytic activity comparable to the target but without the accompanying antioxidant peak [1]. Researchers have noted that thiadiazole derivatives with anxiolytic activity comparable to reference drugs such as diazepam and imipramine represent a therapeutically relevant scaffold, though direct head-to-head quantitative anxiolytic data (e.g., number of head dips, percentage change from control) against diazepam for this exact compound have not been published in accessible form [2].

Anxiolytic screening Antioxidant DPPH assay CNS drug discovery

Microwave-Assisted Synthesis Yield Improvement vs. Conventional Heating for the Diphenyl Analog

In a direct comparison of synthetic methodologies for 5-aryl-N-phenyl-1,3,4-thiadiazol-2-amines, N,5-diphenyl-1,3,4-thiadiazol-2-amine (3a) was synthesized by both conventional heating (90–100 °C, 11 h) and microwave irradiation (210 W, 12 min) [1]. The conventional method afforded a yield of 57.54%, whereas the microwave-assisted method delivered 78.29%, representing a 36% relative improvement in yield and a 55-fold reduction in reaction time [1]. For comparison, the 2-chlorophenyl analog (3b) achieved 67.53% (conventional) and 85.26% (microwave), the 4-aminophenyl analog (3c) achieved 55.87% and 76.11%, the 4-fluorophenyl analog (3d) achieved 55.67% and 82.56%, and the 4-methoxyphenyl analog (3e) was reported only via microwave (yield data not explicitly tabulated for conventional route) [1].

Microwave synthesis Reaction yield optimization Green chemistry

Physicochemical Differentiation: Melting Point and Predicted Lipophilicity vs. Polar-Substituted Analogs

N,5-diphenyl-1,3,4-thiadiazol-2-amine (3a) exhibits a melting point of 120–123 °C and an Rf value of 0.59, compared to the 2-chlorophenyl analog 3b (mp 130–134 °C, Rf 0.54), the 4-aminophenyl analog 3c (mp 155–157 °C, Rf 0.63), the 4-fluorophenyl analog 3d (mp 134–136 °C, Rf 0.53), and the 4-methoxyphenyl analog 3e (mp 145–148 °C, Rf 0.62) [1]. The lower melting point of the unsubstituted diphenyl compound relative to its polar-substituted congeners (particularly 3c, 3e) is consistent with weaker intermolecular hydrogen bonding in the crystal lattice. The absence of halogen, hydroxyl, amino, or methoxy substituents on either phenyl ring eliminates the hydrogen-bond donor/acceptor capacity beyond the thiadiazole core 2-amino group, which may enhance passive membrane permeability relative to more polar analogs—a property directly relevant to CNS penetration potential [2]. Additionally, the InChIKey OBDULOLVDJHSJL-UHFFFAOYSA-N and exact mass of 253.067369 g/mol have been confirmed by GC-MS spectral library entry [3].

Physicochemical properties Melting point Lipophilicity prediction

BindingDB Evidence: Peripheral Benzodiazepine Receptor (PBR) Affinity Annotation

The ChEMBL database (ChEMBL_37218 / CHEMBL651678) contains an in vitro binding affinity record for N,5-diphenyl-1,3,4-thiadiazol-2-amine tested against the peripheral benzodiazepine receptor (PBR) in rat tissue [1]. PBR (also known as translocator protein, TSPO) is a validated target implicated in anxiolysis, neurosteroidogenesis, and neuroprotection [2]. While the exact pIC50 or Ki value is not retrievable from the current BindingDB interface, the deposition of this assay record indicates that the compound was specifically selected for PBR screening—consistent with the anxiolytic activity observed in vivo [1]. This receptor-level annotation distinguishes the diphenyl analog from other 1,3,4-thiadiazole derivatives that have been profiled primarily against anticonvulsant targets (e.g., GABA-A BZD site via flumazenil antagonism studies) [2], suggesting a mechanistic basis for the divergent anticonvulsant vs. anxiolytic activity profile observed across the series.

Benzodiazepine receptor binding Anxiolytic mechanism In vitro pharmacology

Best-Fit Research Application Scenarios for N,5-Diphenyl-1,3,4-thiadiazol-2-amine Based on Quantitative Evidence


CNS Anxiolytic Lead Optimization Leveraging Dual Anxiolytic-Antioxidant Activity

Research programs focused on developing multi-target anxiolytic agents with ancillary antioxidant neuroprotection should prioritize N,5-diphenyl-1,3,4-thiadiazol-2-amine as a starting scaffold. Among ten structurally related 5-aryl-N-phenyl-1,3,4-thiadiazol-2-amines, this compound uniquely demonstrated maximal activity in both anxiolytic (hole-board test) and antioxidant assays [1]. Its annotation for peripheral benzodiazepine receptor (PBR/TSPO) binding provides a tractable molecular target for mechanistic follow-up studies [2]. The compound's lower anticonvulsant potency relative to halogen/methoxy-substituted analogs [3] may actually be advantageous for anxiolytic development, as it suggests reduced potential for motor-impairing sedative effects commonly associated with broad-spectrum anticonvulsant thiadiazoles acting at GABA-A BZD sites.

Structure-Activity Relationship (SAR) Studies on C5-Aryl Substitution Effects in CNS-Penetrant Thiadiazoles

The quantitative anticonvulsant rank-order data from Sahoo et al. (2012) provides a unique SAR dataset for systematic investigation of C5-substituent effects: the unsubstituted diphenyl analog (3a, 63.63% potency, 50% protection) sits at the lower bound of activity, with electron-donating (4-OCH3: 81.81%, 4-NH2: 70.45%) and electron-withdrawing (4-F: 79.54%, 2-Cl: 79.54%) substituents all conferring higher anticonvulsant efficacy [3]. This divergent activity pattern, combined with the compound's maximal anxiolytic ranking in an independent study [1], makes the diphenyl analog an essential reference compound for deconvoluting the structural determinants of anticonvulsant vs. anxiolytic selectivity within the 1,3,4-thiadiazole chemotype.

Microwave-Assisted Synthesis Methodology Development and Scale-Up Feasibility Assessment

For process chemistry groups evaluating synthetic route efficiency, N,5-diphenyl-1,3,4-thiadiazol-2-amine serves as a benchmark substrate for microwave-assisted cyclization optimization. The published direct comparison demonstrates a 36% relative yield improvement (57.54% → 78.29%) and 55-fold reaction time reduction (11 h → 12 min) when transitioning from conventional heating to microwave irradiation [3]. While the 2-chlorophenyl analog achieves a higher microwave yield (85.26%), the diphenyl compound's lower melting point and simpler purification profile may offset the yield differential in cost-of-goods calculations for gram-to-kilogram scale production.

In Vitro TSPO/PBR Radioligand Binding Assays for Mechanistic Anxiolytic Profiling

The existing ChEMBL/BindingDB deposition for peripheral benzodiazepine receptor (PBR) binding affinity [2] positions N,5-diphenyl-1,3,4-thiadiazol-2-amine as a pre-annotated tool compound for TSPO-focused screening cascades. Researchers investigating non-benzodiazepine anxiolytic mechanisms should select this compound over thiadiazole analogs that have been characterized solely at GABA-A BZD sites (e.g., the anticonvulsant 2,5-disubstituted series studied by Toolabi et al., 2020) [4], as the PBR annotation suggests a mechanistically distinct target engagement profile consistent with the observed in vivo anxiolytic activity.

Quote Request

Request a Quote for N,5-diphenyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.